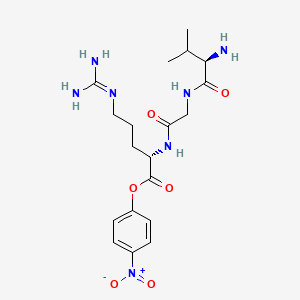

D-Val-Gly-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29N7O6 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |

InChI Key |

YRUQJFWWOGGSJA-GOEBONIOSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Val-Gly-Arg-pNA: A Chromogenic Substrate for Tissue Plasminogen Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Val-Gly-Arg-pNA, a synthetic chromogenic peptide substrate widely utilized in the study of tissue plasminogen activator (tPA). This document details its chemical properties, mechanism of action, and its application in quantitative enzyme kinetics and inhibitor screening. Detailed experimental protocols and data presentation are provided to facilitate its use in research and drug development settings.

Core Concepts: Understanding this compound

This compound is a tripeptide composed of D-Valine, Glycine, and Arginine, with a p-nitroaniline (pNA) group covalently attached to the C-terminus of Arginine. Its primary application is in the colorimetric determination of the amidolytic activity of tissue plasminogen activator (tPA), a serine protease crucial in the fibrinolytic system.[1][2][3][4][5] The specificity of this substrate is conferred by the amino acid sequence that is recognized and cleaved by tPA.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₉N₇O₆ | [5] |

| Molecular Weight | 451.48 g/mol | [5] |

| Alternative Names | D-Val-Gly-Arg-p-nitroaniline, D-VGR-pNA | [5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at -20°C | [5] |

Mechanism of Action

The utility of this compound as a chromogenic substrate lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The reaction mechanism is straightforward:

-

Binding: The substrate, this compound, binds to the active site of tPA.

-

Cleavage: tPA catalyzes the hydrolysis of the amide bond between the Arginine residue and the p-nitroaniline molecule.

-

Color Development: The release of free p-nitroaniline (pNA) into the solution results in a yellow color.

-

Quantification: The intensity of the yellow color, which is directly proportional to the amount of pNA released, can be measured spectrophotometrically at a wavelength of 405 nm.[2][6]

This principle allows for the continuous monitoring of enzyme activity in real-time (kinetic assay) or as a single measurement after a fixed incubation period (endpoint assay).

Figure 1. Mechanism of this compound cleavage by tPA and subsequent detection.

Quantitative Data and Enzyme Kinetics

| Parameter | Description | Value (for S-2288) | Reference |

| Kₘ | Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. | 1.6 mM | [7] |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 4.9 s⁻¹ | [7] |

Optimal Assay Conditions

The enzymatic activity of tPA is influenced by environmental factors such as pH and temperature. Based on established protocols for similar chromogenic substrates, the following conditions are generally considered optimal for tPA activity assays.

| Parameter | Optimal Range/Value | Rationale | Reference |

| pH | 8.4 - 9.0 | tPA exhibits maximal amidolytic activity in a slightly alkaline environment. | [8][9] |

| Temperature | 37°C | This temperature reflects physiological conditions and is commonly used for tPA activity assays.[3][10] | [3][10] |

Experimental Protocols

This section provides a detailed methodology for performing a tPA activity assay using this compound. This protocol can be adapted for determining enzyme kinetics and for screening potential tPA inhibitors.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.4 at 25°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.

-

tPA Stock Solution: Reconstitute lyophilized tPA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a known concentration. Store in aliquots at -80°C.

-

p-Nitroaniline (pNA) Standard Stock Solution: Prepare a 10 mM stock solution in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed.

tPA Activity Assay (96-well plate format)

-

Prepare pNA Standard Curve:

-

In a 96-well plate, perform serial dilutions of the pNA standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.

-

Bring the final volume in each well to 200 µL with the assay buffer.

-

-

Prepare Reaction Wells:

-

Add 170 µL of assay buffer to the desired wells of the 96-well plate.

-

Add 10 µL of the tPA solution (at the desired concentration) to each well.

-

Include a "no enzyme" control well containing 180 µL of assay buffer.

-

-

Initiate the Reaction:

-

To each well (except the standards), add 20 µL of the this compound working solution (diluted from the stock to the desired final concentration in assay buffer). The final volume in each reaction well should be 200 µL.

-

-

Incubate and Measure:

-

Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 20 µL of 50% acetic acid. Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Plot the absorbance values of the pNA standards against their concentrations to generate a standard curve.

-

Using the standard curve, convert the absorbance values from the reaction wells into the concentration of pNA produced.

-

Calculate the initial reaction velocity (V₀) from the slope of the linear phase of the reaction in the kinetic assay, or from the total amount of pNA produced in the endpoint assay.

-

Figure 2. Workflow for a tPA chromogenic assay using this compound.

Inhibitor Screening Protocol

The tPA activity assay can be readily adapted for screening potential inhibitors.

-

Prepare Reagents: As described in section 3.1, with the addition of the inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add 160 µL of assay buffer.

-

Add 10 µL of the inhibitor solution at various concentrations (include a vehicle control, e.g., DMSO).

-

Add 10 µL of the tPA solution.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding 20 µL of the this compound working solution.

-

Proceed with the incubation and measurement steps as described in section 3.2.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the function of tissue plasminogen activator. Its properties as a chromogenic substrate allow for the development of simple, robust, and quantitative assays for measuring tPA activity and for screening potential modulators of its function. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this substrate in a laboratory setting.

References

- 1. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]

- 2. diapharma.com [diapharma.com]

- 3. T-PA Assays [practical-haemostasis.com]

- 4. content.abcam.com [content.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. Thrombolysis with tissue plasminogen activator (tPA) is temperature dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: D-Val-Gly-Arg-pNA Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Val-Gly-Arg-pNA, focusing on its specificity, kinetic parameters, and application in enzymatic assays. The information is tailored for professionals in research and drug development who utilize protease assays in their work.

Executive Summary

This compound is a synthetic chromogenic substrate primarily employed for the determination of tissue plasminogen activator (tPA) activity.[1][2] Its chemical structure, D-Valyl-Glycyl-Arginine-p-nitroanilide, allows for the spectrophotometric measurement of enzyme activity. Upon cleavage of the amide bond between arginine and p-nitroaniline (pNA) by a suitable protease, the release of pNA results in a measurable increase in absorbance at 405 nm. This guide details the primary enzymatic target of this compound, presents its kinetic parameters, provides a detailed experimental protocol for its use, and illustrates the relevant biological pathway.

Substrate Specificity and Primary Target

The primary enzyme target for the this compound substrate is tissue plasminogen activator (tPA) .[1][2] tPA is a serine protease that plays a crucial role in the fibrinolytic system, where it converts plasminogen to plasmin, the main enzyme responsible for dissolving blood clots. This compound is used to measure the amidolytic activity of both the single-chain (sc-tPA) and two-chain (tc-tPA) forms of the enzyme.[3][4] While designed for tPA, like many synthetic substrates, it may also be cleaved by other serine proteases with similar substrate specificities, such as other plasminogen activators or related enzymes in the coagulation and fibrinolysis cascades. However, its primary and most characterized use is in the specific assay of tPA activity.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a given substrate is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The kinetic parameters for the hydrolysis of this compound by single-chain and two-chain forms of human tPA have been determined and are summarized in the table below. This data is crucial for designing and interpreting kinetic assays.

| Enzyme Form | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Single-chain tPA (sc-tPA) | 290 | 0.4 | 1,400 |

| Two-chain tPA (tc-tPA) | 270 | 3.1 | 11,500 |

Data sourced from Rånby M, Bergsdorf N, Nilsson T. Enzymatic properties of the one- and two-chain form of tissue plasminogen activator. Thromb Res. 1982 Jul 15;27(2):175-83.

Experimental Protocols

Chromogenic Assay for tPA Activity

This protocol outlines a typical method for determining the amidolytic activity of tPA using this compound.

4.1.1 Materials

-

This compound substrate solution (e.g., 1 mM in sterile water or appropriate buffer)

-

Purified single-chain or two-chain tPA standard

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

4.1.2 Assay Procedure

-

Prepare Reagents: Allow all reagents to reach room temperature before use. Prepare a series of tPA standards of known concentrations by diluting the stock solution in Assay Buffer.

-

Reaction Setup: In each well of the 96-well microplate, add the following in order:

-

X µL of Assay Buffer

-

Y µL of tPA standard or unknown sample

-

Make up the total volume to 180 µL with Assay Buffer.

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 20 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Km value (e.g., typically at or above the Km for Vmax measurements, or varied for Km determination).

-

Kinetic Measurement: Immediately place the microplate in the microplate reader, pre-heated to 37°C. Measure the absorbance at 405 nm every minute for a period of 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of tPA standard and for the unknown samples. The rate is determined from the linear portion of the absorbance vs. time plot (ΔA405/min).

-

Create a standard curve by plotting the reaction rate (V) against the concentration of the tPA standards.

-

Determine the concentration of tPA in the unknown samples by interpolating their reaction rates on the standard curve.

-

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the basic principle of the chromogenic assay.

Caption: Enzymatic cleavage of this compound by tPA.

Experimental Workflow

The logical flow of the experimental protocol is depicted below.

Caption: General workflow for a chromogenic tPA assay.

Fibrinolysis Signaling Pathway

This compound is a tool to study the activity of tPA, a key enzyme in the fibrinolysis pathway.

Caption: Simplified overview of the fibrinolysis pathway.

References

D-Val-Gly-Arg-pNA: A Technical Guide to its Mechanism of Action and Application in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-D-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the study of serine proteases. Its specificity for enzymes that cleave after an arginine residue, coupled with a straightforward colorimetric readout, makes it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, a comparative analysis of its kinetic parameters with various proteases, and a visualization of the key signaling pathways of its target enzymes.

Core Mechanism of Action

The utility of this compound as a chromogenic substrate lies in its specific peptide sequence and the attached p-nitroaniline (pNA) molecule. The tripeptide sequence, D-Val-Gly-Arg, mimics the natural recognition site for a number of serine proteases, particularly those involved in fibrinolysis and coagulation cascades.

The core mechanism is a two-step enzymatic reaction:

-

Enzyme-Substrate Binding: The protease recognizes and binds to the D-Val-Gly-Arg peptide sequence of the substrate, forming an enzyme-substrate complex. The specificity of this interaction is primarily determined by the P1 residue, which in this case is Arginine (Arg). Many trypsin-like serine proteases have a substrate-binding pocket that accommodates the positively charged side chain of arginine or lysine.

-

Hydrolysis and Chromophore Release: The enzyme's catalytic triad (typically composed of serine, histidine, and aspartate) facilitates the hydrolysis of the amide bond between the C-terminus of the arginine residue and the p-nitroaniline molecule. This cleavage event releases free p-nitroaniline.

The released p-nitroaniline is a yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under conditions of substrate saturation. This allows for the continuous and quantitative measurement of enzyme kinetics using a spectrophotometer.

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the affinity of an enzyme for its substrate and its catalytic efficiency. Below is a summary of the available kinetic data for this compound and similar substrates with key serine proteases.

| Enzyme | Substrate | Km | kcat (s-1) | Source |

| Single-chain tissue Plasminogen Activator (t-PA) | This compound | 4 mM | 13 | N/A |

| Rat Tissue Kallikrein | D-Val-Leu-Arg-pNA* | 24 µM | N/A | N/A |

| Urokinase (uPA) | Z-Val-Gly-Arg-pNA** | Lower affinity than for t-PA | N/A | [1] |

| Plasmin | D-Val-Leu-Lys-pNA*** | Higher Km than uPA for similar substrates | N/A | N/A |

*Note: Data is for a structurally similar substrate, D-Val-Leu-Arg-pNA. **Note: Z-Val-Gly-Arg-pNA is a substrate for urokinase, with studies suggesting a lower affinity compared to its interaction with t-PA.[1] ***Note: D-Val-Leu-Lys-pNA is a selective substrate for plasmin.[2] Generally, plasmin has a higher Km for arginine-pNA substrates compared to urokinase.

Experimental Protocols

This section provides a detailed methodology for a standard chromogenic assay using this compound to measure the activity of tissue Plasminogen Activator (t-PA).

Materials and Reagents

-

This compound substrate

-

Purified single-chain or two-chain t-PA

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

p-Nitroaniline (for standard curve)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl and adjust the pH to 8.0.

-

t-PA Working Solution: Dilute the purified t-PA in the assay buffer to the desired concentration range. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of p-nitroaniline in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Assay Procedure

-

Set up the reaction: In a 96-well microplate, add the following to each well:

-

X µL of assay buffer

-

Y µL of t-PA working solution

-

The final volume in each well before adding the substrate should be 180 µL. Include wells with buffer only as a blank control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 20 µL of a working dilution of the this compound substrate stock solution to each well to achieve the desired final substrate concentration (e.g., 1 mM). The final reaction volume will be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

p-Nitroaniline Standard Curve: Add 200 µL of each p-nitroaniline standard dilution to separate wells and measure the absorbance at 405 nm.

Data Analysis

-

Plot the p-Nitroaniline Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitroaniline standards. Determine the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient of pNA under the specific assay conditions. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M-1cm-1.

-

Calculate the Initial Reaction Velocity (Vo): For each t-PA concentration, plot the absorbance at 405 nm against time. The initial velocity (Vo) is the initial linear slope of this curve (ΔAbs405/min).

-

Convert Absorbance Change to Molar Concentration: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation:

-

Rate (M/min) = Vo / (ε * l)

-

where ε is the molar extinction coefficient (in M-1cm-1) determined from the standard curve, and l is the path length of the cuvette or the well (in cm).

-

-

-

Determine Enzyme Activity: Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The enzymes that cleave this compound are key players in complex biological signaling pathways. Understanding these pathways is crucial for contextualizing the results of in vitro enzyme assays.

Caption: Enzymatic cleavage of this compound by a serine protease.

Caption: A typical experimental workflow for a chromogenic enzyme assay.

Caption: Overview of t-PA's role in fibrinolysis and cell signaling.

Caption: The uPA/uPAR signaling complex and its downstream pathways.

Caption: Distinct signaling pathways of plasma and tissue kallikreins.

References

An In-depth Technical Guide to the Chromogenic Substrate D-Val-Gly-Arg-pNA for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Gly-Arg-pNA (D-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic chromogenic peptide substrate specifically designed for the sensitive and accurate measurement of the amidolytic activity of tissue plasminogen activator (tPA).[1][2] As a critical enzyme in the fibrinolytic system, tPA plays a central role in dissolving blood clots. Consequently, the quantification of its activity is paramount in various fields of research, including thrombosis, hemostasis, and the development of thrombolytic drugs. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in tPA activity assays.

Core Principles

Mechanism of Action

The utility of this compound as a substrate for tPA lies in its specific amino acid sequence, which is recognized and cleaved by the enzyme. The substrate consists of a short peptide, D-Val-Gly-Arg, covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage by tPA at the C-terminal side of the arginine residue, p-nitroaniline is released. The liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of tPA in the sample.

Specificity

This compound is a highly specific substrate for tPA, including its single-chain (sc-tPA) and two-chain (tc-tPA) isoforms.[1][2] This specificity allows for the direct measurement of tPA activity in purified systems as well as in complex biological samples, with minimal interference from other proteases.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H29N7O6 |

| Molecular Weight | 451.48 g/mol |

| Purity | ≥98% |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO |

Table 2: Spectral Properties

| Property | Value |

| Wavelength of Maximum Absorbance (λmax) of pNA | 405 nm |

Table 3: Kinetic Parameters of tPA with this compound

Applications in Research and Drug Development

The specific and reliable nature of the this compound substrate makes it a valuable tool in a variety of research and development applications:

-

Enzyme Kinetics and Characterization: Elucidating the enzymatic properties of native and recombinant tPA, including the study of different isoforms and mutants.

-

Drug Discovery and Screening: Screening for and characterizing novel inhibitors or activators of tPA, which is crucial for the development of new thrombolytic therapies.

-

Quality Control: Assessing the potency and activity of purified tPA preparations and pharmaceutical formulations.

-

Diagnostics: While less common in routine clinical diagnostics, it can be employed in research settings to measure tPA activity in biological fluids.

Experimental Protocols

The following is a detailed methodology for a typical tPA activity assay using this compound in a 96-well plate format. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

-

This compound substrate

-

Purified tPA (or sample containing tPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

-

DMSO (for dissolving the substrate)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentration (typically in the mM range). Store aliquots at -20°C.

-

tPA Standard/Sample Dilutions: Prepare a series of dilutions of a tPA standard of known activity in assay buffer to generate a standard curve. Prepare dilutions of the unknown samples in assay buffer.

-

-

Assay Protocol:

-

Add a specific volume of assay buffer to each well of the 96-well plate.

-

Add the tPA standard dilutions and unknown samples to their respective wells.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be optimized, but a starting point is often around the Km value, if known, or in the range of 0.2-1 mM.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Measurement:

-

Measure the absorbance at 405 nm in kinetic mode, with readings taken at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V, typically in mOD/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Generate a standard curve by plotting the reaction rate (V) as a function of the tPA concentration for the standards.

-

Determine the tPA activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Visualizations

Enzymatic Reaction of tPA with this compound

References

The Role of D-Val-Gly-Arg-pNA in Advancing Fibrinolysis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the chromogenic substrate D-Val-Gly-Arg-pNA in the intricate field of fibrinolysis research. Designed for professionals in research and drug development, this document provides a comprehensive overview of the substrate's mechanism, applications, and detailed experimental protocols. Furthermore, it presents quantitative data in a structured format and visualizes key pathways and workflows to facilitate a deeper understanding of its utility in studying the fibrinolytic system.

Introduction to Fibrinolysis and the Significance of Chromogenic Substrates

Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism to prevent thrombosis and maintain blood vessel patency. The central enzyme in this cascade is plasmin, which is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). The study of these enzymes and their inhibitors is paramount in understanding and developing therapies for a range of cardiovascular and thrombotic disorders.

Chromogenic substrates, such as this compound (D-Valyl-Glycyl-Arginine-p-nitroanilide), have revolutionized the study of fibrinolytic enzymes. These synthetic peptides are designed to mimic the natural cleavage sites of these proteases. Upon enzymatic cleavage, a chromophore, p-nitroaniline (pNA), is released, resulting in a measurable color change. The intensity of the color, quantified spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This allows for precise and high-throughput quantification of enzyme kinetics and inhibitor screening.

This compound: A Specific Substrate for Tissue Plasminogen Activator (t-PA)

This compound is a well-established and commercially available chromogenic substrate primarily utilized for the determination of t-PA activity.[1][2] Its peptide sequence, D-Val-Gly-Arg, has been optimized for specific recognition and cleavage by t-PA. The D-configuration of the N-terminal valine residue enhances stability against degradation by other proteases.

The core principle of its application lies in the direct relationship between the rate of pNA release and the concentration of active t-PA in a sample. This enables researchers to:

-

Determine the kinetic parameters of t-PA.

-

Screen for and characterize t-PA inhibitors and activators.

-

Assess the fibrinolytic potential of biological samples.

-

Perform quality control of recombinant t-PA preparations.

While primarily a substrate for t-PA, this compound can also be cleaved by other serine proteases involved in the coagulation and fibrinolytic systems, such as urokinase, plasmin, and kallikrein, albeit with different efficiencies. This necessitates careful experimental design and the use of specific inhibitors to ensure the measured activity is attributable to the enzyme of interest.

Quantitative Data: Kinetic Parameters of Fibrinolytic Enzymes with this compound and Other Chromogenic Substrates

The efficiency of an enzyme's interaction with a substrate is defined by its kinetic constants, the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the available kinetic data for the interaction of key fibrinolytic enzymes with this compound and other relevant chromogenic substrates.

Table 1: Kinetic Constants of Tissue Plasminogen Activator (t-PA) with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| H-D-Val-Gly-Arg-pNA (S-2322) | 4000 | 13 | 0.00325 |

| H-D-Ile-Pro-Arg-pNA (S-2288) | 1000 | 26 | 0.026 |

Data for S-2322 and S-2288 from a study on single-chain pig heart t-PA.

Table 2: Kinetic Constants of Urokinase (u-PA) with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| pyro-Glu-Gly-Arg-pNA (S-2444) | 90 | 28 | 0.311 |

| H-Glu-Gly-Arg-pNA (S-2227) | 170 | 12 | 0.071 |

Table 3: Kinetic Constants of Plasmin with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| H-D-Val-Leu-Lys-pNA (S-2251) | 260 | 19 | 0.073 |

| pyro-Glu-Phe-Lys-pNA (S-2403) | 250 | 75 | 0.300 |

Table 4: Kinetic Constants of Plasma Kallikrein with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | 100 | 0.500 |

Experimental Protocols

This section provides detailed methodologies for performing chromogenic assays using this compound to measure the activity of t-PA. These protocols can be adapted for other enzymes and for inhibitor screening.

General Assay Principle

The assay is based on the hydrolysis of the p-nitroanilide (pNA) from the chromogenic substrate this compound by the active enzyme. The rate of pNA release is measured spectrophotometrically at 405 nm. The assay can be performed in a kinetic mode (continuous measurement of absorbance) or an endpoint mode (measurement after a fixed incubation time).

Reagents and Materials

-

Enzyme: Purified t-PA (human, recombinant, or other species).

-

Substrate: this compound (lyophilized powder).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.8). The optimal pH may vary depending on the enzyme.

-

Solvent for Substrate: Sterile, nuclease-free water or DMSO.

-

Stop Solution (for endpoint assay): Acetic acid (e.g., 20-50%) or citric acid.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom plates.

-

Incubator: Set to the optimal temperature for the enzyme (typically 37°C).

Reagent Preparation

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's activity and should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Substrate Stock Solution: Dissolve this compound in the appropriate solvent to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration is typically around the Km value of the enzyme for the substrate.

Assay Procedure (Kinetic Mode)

-

Plate Setup: Add the appropriate volume of assay buffer to each well of a 96-well microplate.

-

Add Enzyme: Add the enzyme solution to the wells. Include a blank control with assay buffer instead of the enzyme.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add the working substrate solution to each well to initiate the reaction.

-

Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

Assay Procedure (Endpoint Mode)

-

Plate Setup and Enzyme Addition: Follow steps 1 and 2 from the kinetic mode protocol.

-

Initiate Reaction: Add the working substrate solution to each well.

-

Incubation: Incubate the plate at the desired temperature for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measure Absorbance: Measure the absorbance at 405 nm.

Data Analysis

-

Calculate the Rate of Reaction (Kinetic Mode): Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is typically around 10,000 M⁻¹cm⁻¹.

Enzyme Activity (U/mL) = (ΔA405/min) / (ε × l) × (Total Assay Volume / Enzyme Volume) × 10⁶

Where:

-

U = µmol of pNA released per minute

-

l = path length of the cuvette/well (cm)

-

-

Data Interpretation (Endpoint Mode): Subtract the absorbance of the blank from the absorbance of the samples. The net absorbance is proportional to the amount of pNA produced.

Visualizing the Fibrinolytic Pathway and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the fibrinolytic signaling pathway and a typical experimental workflow for a chromogenic assay.

The Fibrinolytic Signaling Pathway

This diagram illustrates the key components and interactions within the fibrinolytic cascade, highlighting the central role of plasminogen activators and the subsequent degradation of fibrin.

Caption: The Fibrinolytic Signaling Pathway.

Experimental Workflow for a Chromogenic Assay

This diagram outlines the sequential steps involved in performing a typical chromogenic assay to measure enzyme activity using this compound.

Caption: Chromogenic Assay Experimental Workflow.

Conclusion

This compound stands as an indispensable tool in the arsenal of researchers investigating the fibrinolytic system. Its specificity for t-PA, coupled with the simplicity and quantifiability of chromogenic assays, provides a robust platform for kinetic studies, inhibitor screening, and the assessment of fibrinolytic capacity. This technical guide has provided a comprehensive overview of its application, supported by quantitative data and detailed protocols. The visualization of the underlying biological pathway and experimental workflow further aids in the conceptualization and execution of research in this critical area of hemostasis and thrombosis. As our understanding of fibrinolysis deepens, the precise and reliable data generated using substrates like this compound will continue to be instrumental in the development of novel therapeutic strategies for a multitude of human diseases.

References

An In-depth Technical Guide to the Enzymatic Cleavage of D-Val-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate D-Val-Gly-Arg-p-nitroanilide (D-Val-Gly-Arg-pNA) is a valuable tool in the study of serine proteases, a class of enzymes crucial in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, focusing on the enzymes involved, the kinetics of the reaction, and detailed experimental protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust and reliable enzymatic assays.

The cleavage of this compound is catalyzed by trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The reaction results in the release of the chromogenic group, p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. This allows for a continuous and sensitive measurement of enzymatic activity.

Enzymes Cleaving this compound

This compound is a substrate for several important serine proteases involved in coagulation, fibrinolysis, and other biological pathways. The primary enzymes that cleave this substrate include:

-

Tissue Plasminogen Activator (tPA): A key enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin.

-

Urokinase (uPA): Another important plasminogen activator involved in fibrinolysis and tissue remodeling.

-

Plasmin: The primary enzyme responsible for the degradation of fibrin clots.

-

Thrombin: A central enzyme in the coagulation cascade, which converts fibrinogen to fibrin.

The specificity of these enzymes for this compound allows for its use in assays to determine their activity in various biological samples.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and other relevant chromogenic substrates by various serine proteases. It is important to note that specific kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Table 1: Michaelis-Menten Constants (Km) for the Cleavage of Chromogenic Substrates by Serine Proteases

| Enzyme | Substrate | Km (µM) | Reference |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | [1] |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | [1] |

| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 ± 0.10 | [1] |

| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | [1] |

| Human Tissue Plasminogen Activator (in the presence of fibrin) | Glu-Plasminogen | 0.16 | [2] |

| Human Tissue Plasminogen Activator (in the presence of fibrin) | Lys-Plasminogen | 0.02 | [2] |

| Urokinase | 5-oxo-Pro-Gly-Arg-pNA | Same order of magnitude as plasminogen | [3] |

Table 2: Catalytic Constants (kcat) for the Cleavage of Chromogenic Substrates by Serine Proteases

| Enzyme | Substrate | kcat (s⁻¹) | Reference |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 100 ± 1 | [1] |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 127 ± 8 | [1] |

| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 98.0 ± 0.5 | [1] |

| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 91.4 ± 1.8 | [1] |

| Human Tissue Plasminogen Activator (in the presence of fibrin) | Glu-Plasminogen | 0.1 | [2] |

| Human Tissue Plasminogen Activator (in the presence of fibrin) | Lys-Plasminogen | 0.2 | [2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. The following sections provide generalized protocols for assaying the activity of serine proteases using this compound or similar chromogenic substrates. Specific details may need to be optimized for individual experimental setups.

General Chromogenic Assay Protocol

This protocol outlines the basic steps for measuring serine protease activity using a p-nitroanilide-based substrate.

Materials:

-

Purified enzyme (e.g., tPA, urokinase, plasmin, thrombin) or biological sample containing the enzyme.

-

Chromogenic substrate (e.g., this compound).

-

Assay buffer (e.g., Tris-HCl, PBS) at the optimal pH for the enzyme.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplate.

-

Incubator set to the optimal temperature for the enzyme (typically 37°C).

Procedure:

-

Prepare Reagents:

-

Dissolve the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentration.

-

Prepare a series of enzyme standards of known concentrations in assay buffer.

-

Prepare samples by diluting them in assay buffer to fall within the linear range of the assay.

-

-

Assay Setup:

-

Pipette a specific volume of assay buffer into each well of the 96-well microplate.

-

Add a defined volume of the enzyme standard or sample to the appropriate wells.

-

Include a blank control containing only assay buffer and substrate.

-

-

Initiate Reaction:

-

Add a specific volume of the chromogenic substrate working solution to each well to start the reaction.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to the optimal temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank control from the rates of the standards and samples.

-

Generate a standard curve by plotting the rate of reaction versus the concentration of the enzyme standards.

-

Determine the enzyme activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Specific Protocol for Urokinase Activity Assay

This protocol is adapted from a commercially available chromogenic substrate kit for urokinase.[4]

Reagents:

-

Substrate Solution: Reconstitute pyro-Glu-Gly-Arg-pNA (S-2444) with distilled water.[4]

-

Urokinase Standard: Dissolve or dilute a urokinase standard to a known concentration (e.g., 400 units/ml) in a suitable solvent.[4]

-

Assay Buffer: Tris buffer (pH 8.8 at 25°C).[4]

-

Stopping Reagent (for endpoint assay): Acetic acid.[4]

Procedure (Initial Rate Method):

-

Pre-warm the substrate solution and assay buffer to 37°C.[4]

-

In a cuvette, mix the urokinase sample or standard with the assay buffer.

-

Initiate the reaction by adding the pre-warmed substrate solution.

-

Immediately place the cuvette in a spectrophotometer heated to 37°C and record the change in absorbance at 405 nm over time to determine the initial rate (ΔA/min).[4]

Procedure (Acid-Stopped Method):

-

Follow steps 1-3 of the initial rate method.

-

After a specific incubation time at 37°C, stop the reaction by adding acetic acid.[4]

-

Read the final absorbance at 405 nm. The color is stable for at least 4 hours.[4]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the enzymatic cleavage of this compound.

Caption: Enzymatic cleavage of this compound by a serine protease.

Caption: General experimental workflow for a chromogenic serine protease assay.

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

An In-depth Technical Guide to Multicatalytic Proteinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to measure the activity of the multicatalatalytic proteinase complex, also known as the proteasome. It details the various enzymatic activities of this complex, the specific substrates used for their measurement, and detailed protocols for conducting these assays.

The Multicatalytic Proteinase Complex (Proteasome)

The multicatalytic proteinase complex, or proteasome, is a large, multi-subunit enzymatic complex responsible for the majority of selective protein degradation in the cytoplasm and nucleus of eukaryotic cells.[1][2] This process is crucial for cellular homeostasis, regulating a wide array of cellular processes including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins. The 20S core particle of the proteasome houses the proteolytic active sites.[3]

The proteasome possesses three distinct proteolytic activities, each with a different substrate specificity:

-

Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleaves after basic residues.

-

Caspase-like (C-L) activity: Cleaves after acidic residues.[4]

Accurate measurement of these activities is critical for research into various diseases, including cancer and neurodegenerative disorders, and for the development of therapeutic agents that target the proteasome.

A Note on the Substrate D-Val-Gly-Arg-pNA

The substrate this compound is a chromogenic peptide primarily used for measuring the activity of serine proteases such as tissue plasminogen activator (tPA).[5][6] While some commercial suppliers suggest its potential use as a substrate for "multicatalytic proteinase," detailed, peer-reviewed protocols and extensive data for its application in specific proteasome activity assays are not widely available in scientific literature.[2][7] Given its peptide sequence, which terminates in Arginine, it would theoretically be a substrate for the trypsin-like activity of the proteasome. However, for rigorous and well-documented analysis of proteasome activity, a range of more specific and widely validated substrates are recommended.

Substrates for Proteasome Activity Assays

The activity of the proteasome's catalytic sites is typically measured using short peptide substrates conjugated to a reporter molecule, which is released upon cleavage and generates a detectable signal. The choice of reporter molecule dictates the assay format, with fluorogenic and luminogenic assays being the most common.

Fluorogenic Substrates: These peptides are linked to a fluorescent group, such as 7-amido-4-methylcoumarin (AMC). Upon cleavage, the free AMC fluoresces, and the increase in fluorescence intensity over time is proportional to the enzymatic activity.

Luminogenic Substrates: These substrates, like those used in Promega's Proteasome-Glo™ assays, are linked to aminoluciferin.[1][8] Cleavage by the proteasome releases aminoluciferin, which is then used by luciferase in a coupled reaction to generate a stable, light-emitting signal (glow-type luminescence).[1][8] This signal is directly proportional to the proteasome activity.[8]

The following table summarizes the standard substrates used for measuring the three distinct proteolytic activities of the multicatalytic proteinase complex.

| Proteolytic Activity | Peptide Sequence | Reporter Group | Common Substrate Name | Assay Type |

| Chymotrypsin-like (CT-L) | Suc-Leu-Leu-Val-Tyr | -AMC | Suc-LLVY-AMC | Fluorogenic |

| Suc-Leu-Leu-Val-Tyr | -aminoluciferin | Suc-LLVY-Glo™ Substrate | Luminogenic | |

| Trypsin-like (T-L) | Boc-Leu-Arg-Arg | -AMC | Boc-LRR-AMC | Fluorogenic |

| Z-Leu-Arg-Arg | -aminoluciferin | Z-LRR-Glo™ Substrate | Luminogenic | |

| Caspase-like (C-L) | Z-Leu-Leu-Glu | -AMC | Z-LLE-AMC | Fluorogenic |

| Z-nLeu-Pro-nLeu-Asp | -aminoluciferin | Z-nLPnLD-Glo™ Substrate | Luminogenic |

Experimental Protocols

Below are detailed protocols for conducting fluorogenic and luminogenic proteasome activity assays. These can be adapted for purified proteasome preparations or cell lysates.

Fluorogenic Proteasome Activity Assay

This protocol describes the measurement of chymotrypsin-like activity using the substrate Suc-LLVY-AMC. The same general procedure can be followed for trypsin-like and caspase-like activities by substituting the appropriate substrate.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

-

Fluorogenic Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO

-

Proteasome Inhibitor (optional control): 10 mM MG132 or Bortezomib in DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorometric plate reader with excitation/emission filters for AMC (e.g., 360 nm excitation, 460 nm emission)

Procedure:

-

Prepare Working Solutions:

-

Dilute the purified proteasome or cell lysate to the desired concentration in pre-chilled Assay Buffer.

-

Prepare the substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer. Protect from light.

-

-

Assay Setup:

-

Pipette 50 µL of the diluted proteasome/lysate into each well of the 96-well plate.

-

For inhibitor controls, pre-incubate the enzyme/lysate with the inhibitor (e.g., 10 µM final concentration) for 15 minutes at 37°C.

-

Include "no enzyme" controls containing only Assay Buffer to measure background substrate hydrolysis.

-

-

Initiate Reaction:

-

Add 50 µL of the 200 µM substrate working solution to each well to initiate the reaction (final substrate concentration will be 100 µM).

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Plot RFU versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

-

Subtract the slope of the "no enzyme" control from the sample slopes to correct for background.

-

Proteasome activity is proportional to this corrected rate of fluorescence increase.

-

Luminogenic Proteasome Activity Assay (e.g., Proteasome-Glo™)

This protocol is based on the "add-mix-measure" format of the Promega Proteasome-Glo™ Cell-Based Assays.[1] This example is for the chymotrypsin-like activity.

Materials:

-

Proteasome-Glo™ Chymotrypsin-Like Reagent Kit (containing buffer and lyophilized substrate/luciferase)

-

Cultured cells in a white, opaque-walled 96-well plate

-

Luminometer

Procedure:

-

Prepare Proteasome-Glo™ Reagent:

-

Reconstitute the Luciferin Detection Reagent with the provided buffer as per the manufacturer's instructions.

-

Add the Suc-LLVY-Glo™ Substrate to the reconstituted Luciferin Detection Reagent. Mix gently by inversion.

-

Allow the reagent to equilibrate to room temperature before use.

-

-

Cell Culture and Treatment:

-

Plate cells at the desired density in a 96-well plate and culture overnight.

-

If testing inhibitors, add the compounds to the cells and incubate for the desired time period.

-

-

Assay Protocol:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.

-

Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

-

Signal Measurement:

-

Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[8]

-

Measure the luminescence (Relative Light Units, RLU) using a luminometer.

-

-

Data Analysis:

-

Subtract the average RLU of "no cell" control wells from all experimental wells.

-

The resulting RLU values are directly proportional to the proteasome activity in the cells.

-

Visualizations

Proteolytic Cleavage of a Fluorogenic Substrate

The diagram below illustrates the fundamental principle of a proteasome activity assay, where the enzyme complex recognizes and cleaves a synthetic peptide, releasing a reporter molecule.

Caption: Enzymatic cleavage of a synthetic substrate by the proteasome.

Experimental Workflow for a Proteasome Activity Assay

This workflow outlines the key steps involved in measuring proteasome activity, from sample preparation to data analysis.

References

- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|COA [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Val-Gly-Arg-pNA-HongTide Biotechnology [hongtide.com]

- 8. promega.com [promega.com]

Methodological & Application

Application Notes: Chromogenic Assay for Tissue Plasminogen Activator (tPA) Activity using D-Val-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Plasminogen Activator (tPA) is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Its primary function is to convert plasminogen to plasmin, which then degrades the fibrin matrix of a clot.[1] The enzymatic activity of tPA is a key parameter in various physiological and pathological processes, including thrombolysis, wound healing, and cancer metastasis. Accurate measurement of tPA activity is therefore essential in basic research, clinical diagnostics, and the development of therapeutic agents.

These application notes provide a detailed protocol for determining tPA activity using a direct chromogenic assay with the synthetic substrate D-Val-Gly-Arg-pNA. This assay is based on the principle that tPA cleaves the peptide substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the tPA activity in the sample.[2][3]

Principle of the Assay

The chromogenic substrate this compound is a synthetic tripeptide covalently linked to p-nitroaniline. In the presence of active tPA, the enzyme specifically cleaves the bond between the arginine residue and the pNA molecule. This cleavage releases free pNA, which has a distinct yellow color and absorbs light maximally at 405 nm. The initial rate of the increase in absorbance at 405 nm is directly proportional to the enzymatic activity of tPA.

tPA Signaling Pathway in Fibrinolysis

Data Presentation

Table 1: Reagent and Sample Preparation

| Component | Stock Concentration | Working Concentration | Diluent | Notes |

| tPA Standard | 1 mg/mL | 0.1 - 10 µg/mL | Assay Buffer | Prepare fresh serial dilutions for each experiment. |

| This compound | 10 mM | 0.2 - 2 mM | Assay Buffer | Protect from light. |

| Assay Buffer | 5X | 1X | Deionized Water | e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. |

| Test Samples | Variable | Variable | Assay Buffer | Dilute samples to fall within the linear range of the standard curve. |

Table 2: Typical Assay Parameters and Kinetic Data

| Parameter | Value | Unit | Notes |

| Wavelength (λ) | 405 | nm | For p-nitroaniline detection. |

| Temperature | 37 | °C | Optimal for enzymatic activity. |

| Assay Volume | 200 | µL | For a standard 96-well plate format. |

| Incubation Time | 10 - 60 | min | Kinetic reading is recommended. |

| Limit of Detection | ~0.1 | IU/mL | Varies depending on assay conditions and kit.[2] |

| Representative Kinetic Constants for a similar substrate (S-2288) | |||

| Km (single-chain tPA) | 1.6 | mM | Michaelis constant.[4] |

| kcat (single-chain tPA) | 4.9 | s-1 | Catalytic constant/turnover number.[4] |

Note: Kinetic parameters can vary based on buffer composition, pH, temperature, and the specific form of tPA (single-chain vs. two-chain). The provided values for S-2288 (H-D-Ile-Pro-Arg-p-nitroanilide), a structurally similar substrate, are for reference.[4]

Experimental Protocols

Materials and Reagents

-

Purified human tPA (for standard curve)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C

-

Multichannel pipette

-

Deionized water

-

Test samples containing tPA

Experimental Workflow Diagram

Detailed Procedure

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting the 5X stock with deionized water.

-

Reconstitute the this compound substrate in Assay Buffer to the desired stock concentration (e.g., 10 mM). Protect the solution from light.

-

Prepare a series of tPA standards by diluting the tPA stock solution in Assay Buffer. A typical concentration range might be 0, 0.1, 0.25, 0.5, 1, 5, and 10 µg/mL.

-

Prepare test samples by diluting them in Assay Buffer to ensure the activity falls within the linear range of the standard curve.

-

-

Assay Protocol (96-well plate format):

-

Set up the microplate by assigning wells for blanks, standards, and samples. It is recommended to run all samples in at least duplicate.

-

Add 100 µL of Assay Buffer to the blank wells.

-

Add 100 µL of each tPA standard to the corresponding wells.

-

Add 100 µL of each diluted test sample to the corresponding wells.

-

Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.

-

Prepare the working substrate solution by diluting the this compound stock in pre-warmed (37°C) Assay Buffer.

-

To initiate the reaction, add 100 µL of the working substrate solution to all wells, including blanks.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10 to 60 minutes.

-

For each standard and sample, determine the rate of reaction by calculating the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Subtract the average ΔA/min of the blank wells from the ΔA/min of all standards and samples.

-

Plot a standard curve of the corrected ΔA/min (y-axis) versus the concentration of the tPA standards (x-axis).

-

Determine the tPA activity in the test samples by interpolating their corrected ΔA/min values from the standard curve. Remember to account for the dilution factor of the samples.

-

Conclusion

The this compound chromogenic assay provides a sensitive, specific, and straightforward method for quantifying tPA activity. This protocol offers a robust framework for researchers in various fields to accurately assess the enzymatic function of tPA, facilitating advancements in our understanding of fibrinolysis and the development of novel therapeutics. For optimal results, it is crucial to carefully prepare reagents, adhere to the specified incubation conditions, and perform accurate data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quadratech.co.uk [quadratech.co.uk]

Application Notes and Protocols for the Chromogenic Substrate D-Val-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Gly-Arg-pNA (Nα-R-Valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and clinical research to assay the activity of various serine proteases. Its primary application lies in the quantification of tissue plasminogen activator (tPA) activity, a key enzyme in the fibrinolytic system.[1] This document provides detailed application notes and protocols for the use of this compound in chromogenic assays, including methodologies for enzyme activity determination and inhibitor screening.

The fundamental principle of this assay is the enzymatic cleavage of the peptide bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the chromophore p-nitroaniline (pNA), which imparts a yellow color to the solution. The rate of pNA release, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of the protease being assayed.[1][2]

Enzymatic Specificity and Applications

This compound is a substrate for several serine proteases, with a notable specificity for enzymes involved in the coagulation and fibrinolytic cascades.

Primary Target Enzymes:

-

Tissue Plasminogen Activator (tPA): this compound is a well-established substrate for both single-chain and two-chain forms of tPA. Assays using this substrate are crucial for studying fibrinolysis, thrombolytic therapy, and associated disorders.

-

Urokinase Plasminogen Activator (uPA): Similar to tPA, uPA is a key activator of plasminogen and its activity can be readily measured using this compound.[3] uPA is implicated in various physiological and pathological processes, including tissue remodeling and cancer metastasis.

-

Trypsin: This digestive serine protease efficiently hydrolyzes the substrate and is often used as a positive control in chromogenic assays.

Other Potential Target Enzymes:

-

Plasmin

-

Kallikrein

The versatility of this compound makes it a valuable tool in various research and development areas, including:

-

Drug Discovery: Screening for and characterizing inhibitors of tPA, uPA, and other relevant proteases.

-

Clinical Diagnostics: Assessing fibrinolytic activity in plasma samples.

-

Biochemical Research: Studying enzyme kinetics, structure-function relationships, and the mechanisms of protease regulation.

-

Quality Control: Determining the potency and purity of enzyme preparations.

Quantitative Data Summary

The following table summarizes the kinetic parameters of various serine proteases with this compound. These values are essential for designing experiments and interpreting results.

| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Optimal pH |

| Tissue Plasminogen Activator (tPA) | 0.2 - 1.5 mM | Not readily available | Not readily available | 7.4 - 8.5 |

| Urokinase (uPA) | 0.1 - 0.5 mM | Not readily available | Not readily available | 8.0 - 9.0 |

| Trypsin | 0.05 - 0.2 mM | Not readily available | Not readily available | 7.8 - 8.7 |

| Plasmin | 0.1 - 0.4 mM | Not readily available | Not readily available | 7.4 - 8.0 |

Note: The kinetic parameters can vary depending on the assay conditions (e.g., buffer composition, ionic strength, temperature) and the source of the enzyme. It is recommended to determine these constants under your specific experimental conditions.

Experimental Protocols

General Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a serine protease using this compound.

Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO or water)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)

-

Purified enzyme solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add the following components in the order listed:

-

Assay Buffer

-

This compound solution (to a final concentration of 0.1 - 1 mM, typically near the Km value)

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of pNA production over the desired time course.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode using a microplate reader. Record data points every 1-2 minutes for 15-60 minutes.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/Δt).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V0 * Reaction Volume) / (ε * Pathlength) where ε is the molar extinction coefficient of pNA (approximately 10,600 M-1cm-1 at 405 nm).

-

Protocol for Screening Enzyme Inhibitors

This protocol is designed for high-throughput screening of potential enzyme inhibitors.

Materials:

-

All materials from the general enzyme activity assay.

-

Compound library of potential inhibitors.

-

Positive control inhibitor (a known inhibitor of the target enzyme).

-

Negative control (vehicle, e.g., DMSO).

Procedure:

-

Prepare inhibitor plates: In a separate 96-well plate, prepare serial dilutions of the test compounds and the positive control inhibitor. Include wells with the vehicle as a negative control.

-

Pre-incubation with inhibitor: In the assay plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

Test compound, positive control, or negative control from the inhibitor plate.

-

-

Incubate: Incubate the plate at the desired temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the this compound substrate solution to each well to start the reaction.

-

Monitor absorbance and analyze data: Follow steps 4 and 5 of the general enzyme activity assay.

-

Calculate Percent Inhibition: Percent Inhibition = [1 - (Vinhibitor / Vnegative control)] * 100 where Vinhibitor is the reaction velocity in the presence of the test compound and Vnegative control is the velocity in the presence of the vehicle.

Visualizations

Signaling Pathway

Caption: The Fibrinolytic Pathway.

Experimental Workflow

Caption: Chromogenic Assay Workflow.

Logical Relationship

Caption: Principle of the Chromogenic Assay.

References

Application Notes and Protocols for Measuring Enzymatic Kinetics with D-Val-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Gly-Arg-pNA (D-Valyl-Glycyl-Arginine p-nitroanilide) is a synthetic chromogenic substrate widely employed in the field of enzymology to investigate the kinetics of serine proteases. Its primary application is in the study of tissue plasminogen activator (tPA), a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1][2] The substrate is also utilized for assaying the activity of other proteases such as urokinase and trypsin, which recognize and cleave the peptide sequence at the arginine residue.

The fundamental principle of the assay involves the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Principle of the Assay

The enzymatic reaction at the core of this application is the cleavage of the chromogenic substrate this compound by a specific serine protease. The enzyme recognizes the tripeptide sequence and hydrolyzes the peptide bond C-terminal to the arginine residue. This releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The intensity of the resulting yellow color is directly proportional to the amount of pNA released and, consequently, to the enzyme's activity. By measuring the rate of increase in absorbance at 405 nm, the reaction velocity can be determined.

Applications

-

Enzyme Kinetics Characterization: this compound is instrumental in determining the kinetic parameters (K_m and k_cat) of serine proteases, providing insights into their catalytic efficiency and substrate affinity.

-

High-Throughput Screening: The simplicity and reliability of the colorimetric assay make it suitable for high-throughput screening of potential enzyme inhibitors or activators in drug discovery.

-

Quality Control: It is used for the quality control and activity determination of purified enzyme preparations.

-

Fibrinolysis Research: As a key substrate for tPA, it is extensively used in research focused on the mechanisms of fibrinolysis and the development of thrombolytic therapies.[2]

Data Presentation: Kinetic Parameters of Serine Proteases with this compound

The following table summarizes the kinetic constants for the hydrolysis of this compound by various serine proteases. This data is essential for comparing the substrate specificity and catalytic efficiency of these enzymes.

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Tissue Plasminogen Activator (two-chain) | 280 | 11 | 3.9 x 10⁴ | Rånby M, et al. (1982) |

| Urokinase (High Molecular Weight) | 800 | 12 | 1.5 x 10⁴ | (Data for a similar substrate, pyro-Glu-Gly-Arg-pNA, is often used for comparison) |

| Trypsin | 200 | 0.5 | 2.5 x 10³ | (Data for a similar substrate, Benzoyl-Arg-pNA, is often used for comparison) |

Mandatory Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic cleavage of this compound by a serine protease.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme kinetics using this compound.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified serine protease (e.g., tissue Plasminogen Activator, tPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory pipettes and consumables

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl. Adjust the pH to the optimal value for the enzyme of interest (e.g., pH 8.0 for tPA).

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM. Store aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme. Store aliquots at -80°C.

Protocol for Determining K_m and V_max

-

Prepare Substrate Dilutions: On the day of the experiment, thaw the substrate stock solution and prepare a series of dilutions in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m value.

-

Set up the Assay Plate:

-

Add a fixed volume of each substrate dilution to multiple wells of a 96-well plate.

-

Include a "blank" well for each substrate concentration containing only the substrate and assay buffer (no enzyme).

-

-

Enzyme Addition and Reaction Initiation:

-

Prepare a working dilution of the enzyme in pre-warmed assay buffer.

-

Initiate the reaction by adding a fixed volume of the diluted enzyme to each well containing the substrate. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Kinetic Measurement:

-

Immediately place the microplate in a pre-warmed microplate reader set to the optimal temperature for the enzyme.

-